
5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H24N2O6 and its molecular weight is 448.475. The purity is usually 95%.
BenchChem offers high-quality 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Constituents and Bioactivity
This compound belongs to a class of molecules that include pyrrole alkaloids and lignans, which have shown anti-platelet aggregation activity in vitro. These findings highlight the potential of such compounds in the study of cardiovascular diseases and the development of new therapeutic agents. The isolation of similar compounds from natural sources like Formosan Zanthoxylum simulans and their structural determination through spectral analyses underscore the ongoing interest in natural products as sources of new drugs and chemical probes for biological research (Yang et al., 2002).
Molecular Interactions and Isomerism
Research into molecular interactions and isomerism has revealed the ability of certain compounds to self-assemble into complex structures, showcasing the significance of electronic environments in determining molecular orientation and selectivity. This is particularly relevant for compounds that exhibit unique tautomeric properties, as these properties can influence the compound's reactivity and interaction with biological targets. Studies on compounds like tetrakis(4-hydroxyphenyl)-cavitand demonstrate the intricate balance of interactions that govern molecular assembly and recognition, providing insights into the design of molecular containers and drug delivery systems (Kobayashi et al., 2007).
Synthesis and Reactions
The synthesis and reactions of related compounds, such as those leading to the formation of novel antiaromatic systems and benzodiazepines, are areas of active investigation. These studies not only expand our understanding of chemical reactivity and mechanism but also offer pathways to new molecules with potential pharmacological activities. For example, the conversion of chlorocyclohepta[b]pyrroles into cyclohepta[b]pyrrolo[1,2-a]benzimidazoles reveals the versatility of these molecules as scaffolds for drug development (Abe et al., 1990).
Antimicrobial and Cytotoxic Activities
New pyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from related chemical structures have been evaluated for their cytotoxic and antimicrobial activities. These studies are crucial for identifying new compounds that can combat resistant strains of bacteria and cancer cells, addressing a significant need in public health. The synthesis of these compounds and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential of such molecules in the development of new therapeutic agents (Hassan et al., 2014).
特性
IUPAC Name |
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-5-32-18-9-6-16(7-10-18)22-21(23(28)17-8-11-19(31-4)14(2)12-17)24(29)25(30)27(22)20-13-15(3)33-26-20/h6-13,22,28H,5H2,1-4H3/b23-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVYNRTXDWTJK-XTQSDGFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


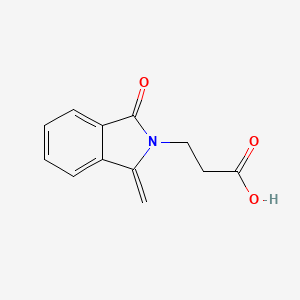
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)
![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

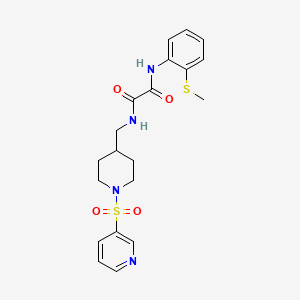
![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)
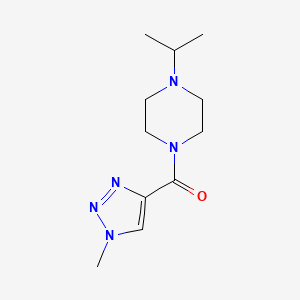
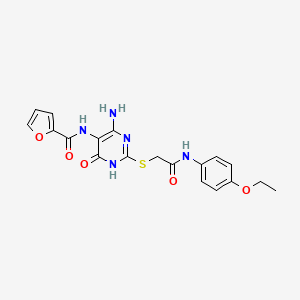
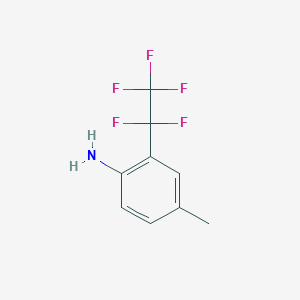
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)